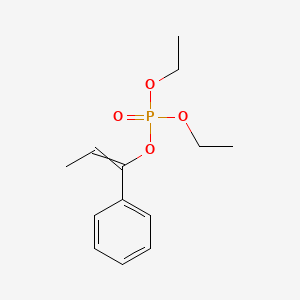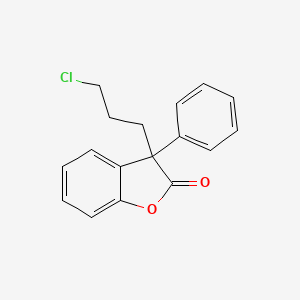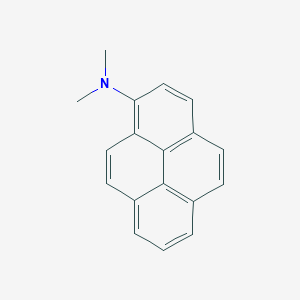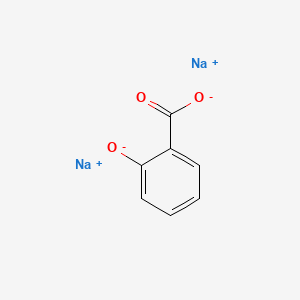
Diethyl 1-phenylprop-1-en-1-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-phenylprop-1-en-1-yl phosphate is an organophosphorus compound with the molecular formula C₁₃H₁₉O₄P It is characterized by the presence of a phenyl group attached to a prop-1-en-1-yl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1-phenylprop-1-en-1-yl phosphate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 1-phenylprop-1-en-1-yl chloride under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the 1-phenylprop-1-en-1-yl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is carried out in an inert solvent such as tetrahydrofuran or dichloromethane.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-phenylprop-1-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into diethyl 1-phenylprop-1-en-1-yl phosphite.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Diethyl 1-phenylprop-1-en-1-yl phosphite.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 1-phenylprop-1-en-1-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 1-phenylprop-1-en-1-yl phosphate involves its interaction with molecular targets such as enzymes or receptors. The phosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1-phenylethyl phosphonate
- Diethyl 1-phenylprop-2-en-1-yl phosphate
- Diethyl 1-phenylprop-1-yn-1-yl phosphate
Uniqueness
Diethyl 1-phenylprop-1-en-1-yl phosphate is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in synthesis and industry.
Properties
CAS No. |
10409-51-5 |
|---|---|
Molecular Formula |
C13H19O4P |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
diethyl 1-phenylprop-1-enyl phosphate |
InChI |
InChI=1S/C13H19O4P/c1-4-13(12-10-8-7-9-11-12)17-18(14,15-5-2)16-6-3/h4,7-11H,5-6H2,1-3H3 |
InChI Key |
WUWZIIZECKVKEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)





![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)


![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
